
(S)-2-Aminooctanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-aminooctanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as octanoic acid.
Amination: The octanoic acid undergoes amination to introduce the amino group at the second carbon position, forming (S)-2-aminooctanoic acid.
Hydrochloride Formation: The (S)-2-aminooctanoic acid is then reacted with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Aminooctanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Applications De Recherche Scientifique
(S)-2-Aminooctanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-aminooctanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Aminooctanoic acid hydrochloride: The enantiomer of (S)-2-aminooctanoic acid hydrochloride.
2-Aminodecanoic acid hydrochloride: A similar compound with a longer carbon chain.
2-Aminobutanoic acid hydrochloride: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its specific chain length also influences its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H18ClNO2 |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
(2S)-2-aminooctanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-3-4-5-6-7(9)8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H/t7-;/m0./s1 |
Clé InChI |
KSIRRUAUOFUCGZ-FJXQXJEOSA-N |
SMILES isomérique |
CCCCCC[C@@H](C(=O)O)N.Cl |
SMILES canonique |
CCCCCCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


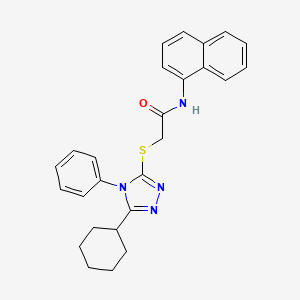
![(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12990082.png)
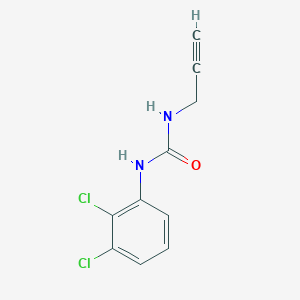
![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)
![(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12990101.png)

![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12990115.png)
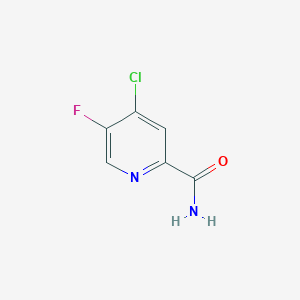
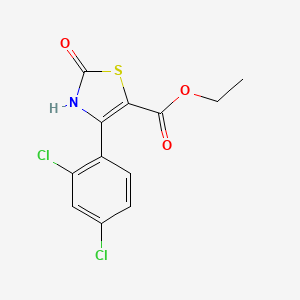
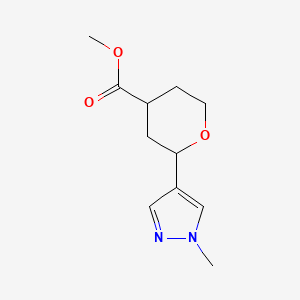
![2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B12990137.png)
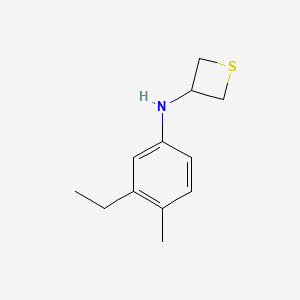

![(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B12990145.png)
